O-Demethyldeacetyldiltiazem
Overview
Description
O-Demethyldeacetyldiltiazem is a metabolite of diltiazem, a calcium channel blocker commonly used to treat hypertension and angina. This compound is formed through the metabolic processes of O-demethylation and deacetylation of diltiazem in the liver . It possesses a 1,5-benzothiazepine core structure similar to diltiazem, but with a missing methyl group and an absent acetyl group.
Scientific Research Applications
O-Demethyldeacetyldiltiazem has several scientific research applications:
Mechanism of Action
Target of Action
Deacetyl-O-demethyldiltiazem, also known as O-Demethyldeacetyldiltiazem, is a metabolite of Diltiazem . Diltiazem primarily targets calcium channels in cardiac and vascular smooth muscle . It inhibits the influx of calcium ions during depolarization .
Mode of Action
Deacetyl-O-demethyldiltiazem, like Diltiazem, likely works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action results in the relaxation of these muscles, leading to vasodilation and a decrease in peripheral vascular resistance .
Biochemical Pathways
Diltiazem is metabolized in the liver through several pathways, with deacetylation, N-demethylation, and O-demethylation being the primary degradative steps . Deacetyl-O-demethyldiltiazem is one of the metabolites produced in these processes .
Pharmacokinetics
Diltiazem is well absorbed but undergoes first-pass metabolism after oral administration . It is extensively distributed, with 52 to 81 percent bound to serum protein, depending on the species studied . The metabolites, including Deacetyl-O-demethyldiltiazem, are excreted in urine and feces, indicating that biliary excretion occurs . There is some evidence for enterohepatic cycling .
Result of Action
The inhibition of calcium influx into cardiac and vascular smooth muscle by Deacetyl-O-demethyldiltiazem results in the relaxation of these muscles . This leads to vasodilation, a decrease in peripheral vascular resistance, and ultimately, a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of Deacetyl-O-demethyldiltiazem can be influenced by various environmental factors. For instance, the rate of drug elimination is dependent on hepatic blood flow . Furthermore, the absorption, distribution, metabolism, and excretion of the drug can be affected by factors such as the individual’s liver function, age, sex, and presence of other medications .
Biochemical Analysis
Biochemical Properties
Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation These metabolic processes involve interactions with various enzymes and proteins
Cellular Effects
It is known that diltiazem, the parent compound, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This action is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that diltiazem works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This suggests that Deacetyl-O-demethyldiltiazem may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Deacetyl-O-demethyldiltiazem in laboratory settings. It is known that diltiazem is rapidly eliminated in beagle dogs, with a relatively short half-life . This suggests that Deacetyl-O-demethyldiltiazem may also have a short half-life and high level of plasma clearance.
Dosage Effects in Animal Models
It is known that the area under the curve ratio of deacetyldiltiazem to diltiazem after oral dosing with diltiazem in rats was sevenfold higher than in humans . This suggests that there may be species-specific pharmacokinetics differences.
Metabolic Pathways
Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . These metabolic processes involve interactions with various enzymes and cofactors.
Transport and Distribution
It is known that diltiazem is extensively distributed, and 52 to 81 percent is bound to serum protein, depending on the species studied .
Subcellular Localization
It is known that diltiazem is readily absorbed from the gastrointestinal tract in mice and rats . This suggests that Deacetyl-O-demethyldiltiazem may also be readily absorbed and localized within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyldeacetyldiltiazem involves the O-demethylation and deacetylation of diltiazem. These reactions are typically mediated by cytochrome P450 enzymes, particularly CYP2D6 for O-demethylation and esterases for deacetylation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves the use of biocatalysts or chemical catalysts to achieve the necessary demethylation and deacetylation reactions under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl group in the benzothiazepine ring.
Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Diltiazem: The parent compound, used as a calcium channel blocker.
Deacetyl diltiazem: Another metabolite of diltiazem, formed through deacetylation.
O-Demethyl diltiazem: Formed through O-demethylation of diltiazem.
Uniqueness: O-Demethyldeacetyldiltiazem is unique due to its dual modification (O-demethylation and deacetylation) compared to other metabolites of diltiazem. This dual modification likely affects its pharmacological properties, making it a valuable compound for studying the metabolism and action of diltiazem.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKYTLTVPBXRNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276923, DTXSID401115561 | |
Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-23-6, 84903-82-2 | |
Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33286-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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